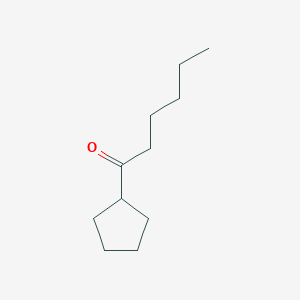
Chloroethene;2-hydroxypropyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroethene;2-hydroxypropyl prop-2-enoate, also known as 2-propenoic acid, 2-hydroxypropyl ester, polymer with chloroethene, is a compound with the molecular formula C₈H₁₃ClO₃. It is a polymer formed from the monomers chloroethene and 2-hydroxypropyl prop-2-enoate. This compound is significant in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chloroethene;2-hydroxypropyl prop-2-enoate involves the polymerization of chloroethene (vinyl chloride) and 2-hydroxypropyl prop-2-enoate (2-hydroxypropyl acrylate). The polymerization process typically occurs through free radical polymerization, where initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to generate free radicals that initiate the polymerization process .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in the presence of initiators under controlled temperature and pressure conditions. The polymerization reaction is exothermic, and the temperature is maintained to ensure a consistent reaction rate and polymer quality. The resulting polymer is then purified and processed into various forms for industrial use .
化学反应分析
Types of Reactions
Chloroethene;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:
Addition Reactions: The polymer can participate in addition reactions due to the presence of double bonds in the monomers.
Substitution Reactions: The chloro group in chloroethene can be substituted by other nucleophiles.
Polymerization Reactions: The compound itself is formed through polymerization and can further undergo cross-linking reactions to form more complex structures.
Common Reagents and Conditions
Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Solvents: Toluene, dichloromethane
Catalysts: Transition metal catalysts for specific substitution reactions.
Major Products Formed
The major products formed from these reactions include various polymeric materials with different properties depending on the reaction conditions and the presence of other co-monomers or cross-linking agents .
科学研究应用
Chloroethene;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of chloroethene;2-hydroxypropyl prop-2-enoate involves the formation of free radicals during polymerization, which propagate the polymer chain by adding monomer units. The molecular targets include the double bonds in the monomers, which are broken and reformed to create the polymer backbone. The pathways involved include free radical initiation, propagation, and termination steps .
相似化合物的比较
Chloroethene;2-hydroxypropyl prop-2-enoate can be compared with other similar compounds such as:
Polyvinyl Chloride (PVC): Formed from the polymerization of chloroethene alone, PVC is widely used in construction and piping.
Polyacrylates: Formed from the polymerization of various acrylate monomers, these polymers are used in coatings, adhesives, and superabsorbent materials.
Polyethylene: Formed from the polymerization of ethene, polyethylene is used in packaging, containers, and various household products.
This compound is unique due to its combination of properties from both chloroethene and 2-hydroxypropyl prop-2-enoate, providing a balance of flexibility, chemical resistance, and adhesive properties .
属性
CAS 编号 |
53710-52-4 |
|---|---|
分子式 |
C8H13ClO3 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
chloroethene;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-2-3/h3,5,7H,1,4H2,2H3;2H,1H2 |
InChI 键 |
FSHARQFIYXYZGJ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)C=C)O.C=CCl |
相关CAS编号 |
53710-52-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


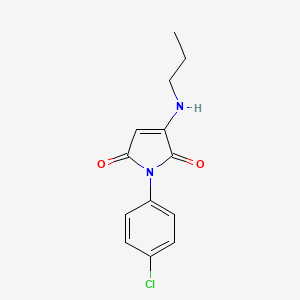
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
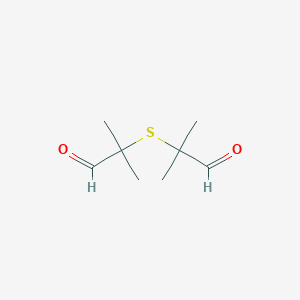
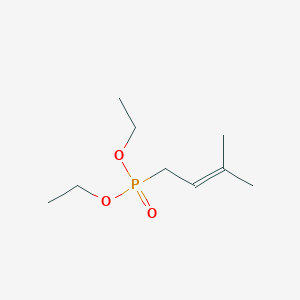
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
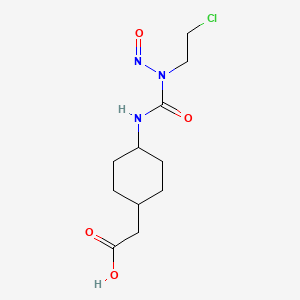
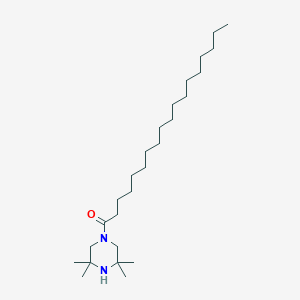
![2-[(1,3,3-Trimethyl-2-bicyclo[2.2.1]heptanyl)iminomethyl]phenol](/img/structure/B14652595.png)
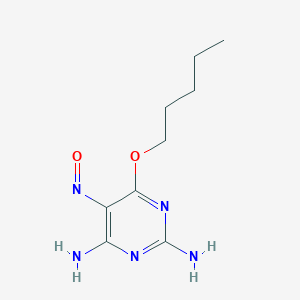
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
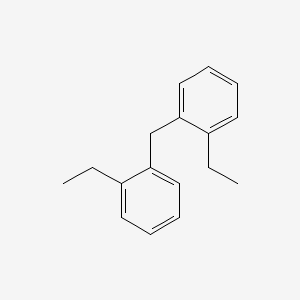
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
